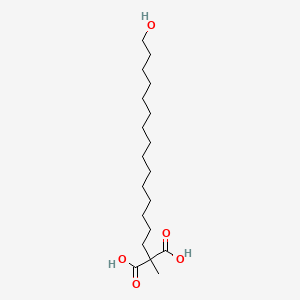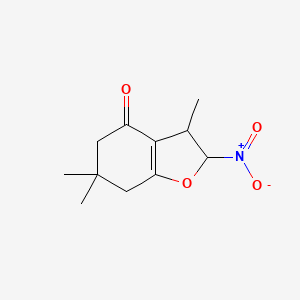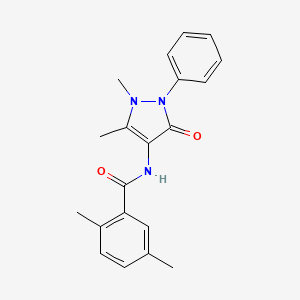
(15-hydroxypentadecyl)(methyl)malonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(15-hydroxypentadecyl)(methyl)malonic acid (HPMM) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPMM is a member of the class of compounds known as malonic acid derivatives, which are widely used in organic synthesis and medicinal chemistry.
科学的研究の応用
(15-hydroxypentadecyl)(methyl)malonic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that (15-hydroxypentadecyl)(methyl)malonic acid can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
作用機序
The mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. (15-hydroxypentadecyl)(methyl)malonic acid has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, (15-hydroxypentadecyl)(methyl)malonic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(15-hydroxypentadecyl)(methyl)malonic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, (15-hydroxypentadecyl)(methyl)malonic acid has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to increase the production of adiponectin, a hormone that is involved in glucose and lipid metabolism.
実験室実験の利点と制限
One advantage of using (15-hydroxypentadecyl)(methyl)malonic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (15-hydroxypentadecyl)(methyl)malonic acid is a synthetic compound that may not accurately reflect the properties of natural compounds found in living organisms. Additionally, the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on (15-hydroxypentadecyl)(methyl)malonic acid. One area of interest is the development of new synthetic methods for producing (15-hydroxypentadecyl)(methyl)malonic acid and related compounds. Another area of interest is the investigation of the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid, which could lead to the development of new cancer therapies. Additionally, research could be conducted to investigate the potential of (15-hydroxypentadecyl)(methyl)malonic acid for the treatment of other diseases, such as diabetes and inflammation.
合成法
(15-hydroxypentadecyl)(methyl)malonic acid can be synthesized by the reaction of 15-hydroxypentadecanoic acid with diethyl malonate in the presence of a strong base. The resulting compound is then treated with methyl iodide to obtain (15-hydroxypentadecyl)(methyl)malonic acid. The synthesis of (15-hydroxypentadecyl)(methyl)malonic acid is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
2-(15-hydroxypentadecyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-19(17(21)22,18(23)24)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20/h20H,2-16H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAPYHSCPWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15-Hydroxypentadecyl)(methyl)propanedioic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)thiomorpholine](/img/structure/B4898395.png)

![4-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4898400.png)
![17-(4-phenyl-1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4898405.png)
![2-[(4-methoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4898417.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)


![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-cyano-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B4898439.png)